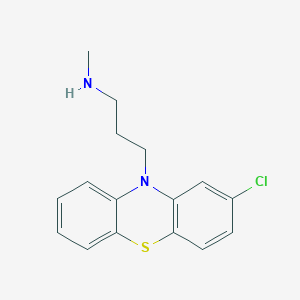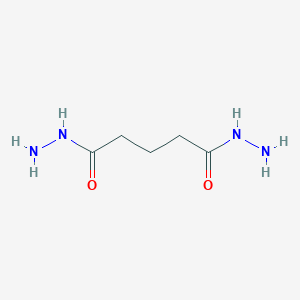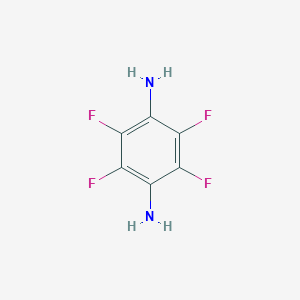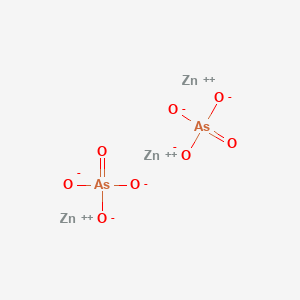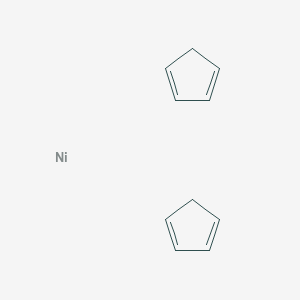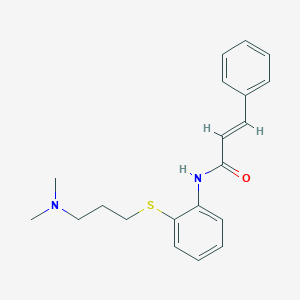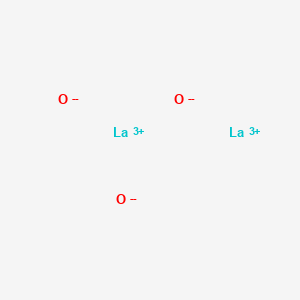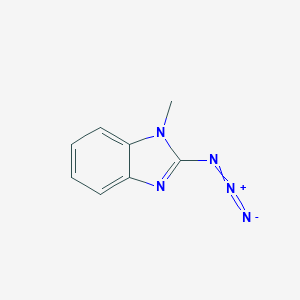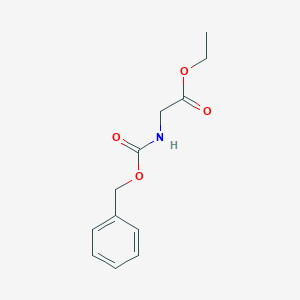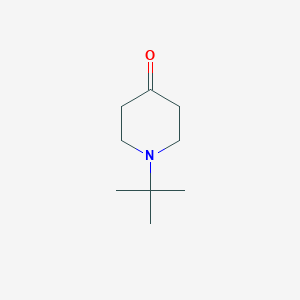
1-tert-Butyl-piperidin-4-on
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-tert-Butyl-piperidin-4-one involves multiple steps, including acylation, sulfonation, and substitution. Wang et al. (2015) described a method that yields tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib production, with a total yield of 20.2% through three steps starting from piperidin-4-ylmethanol (Wang, Wenhui, Tang, & Xu, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-tert-Butyl-piperidin-4-one has been determined using various techniques like MS, 1HNMR, and X-ray diffraction. For instance, Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, highlighting the typical bond lengths and angles in such compounds (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Chemical reactions of 1-tert-Butyl-piperidin-4-one involve various functionalizations. For example, efficient and practical asymmetric synthesis methods have been developed for compounds like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, demonstrating key steps like diastereoselective reduction and isomerization under basic conditions, which are crucial for synthesizing nociceptin antagonists (Jona et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are important for the application of 1-tert-Butyl-piperidin-4-one in various reactions. The crystal and molecular structure report by Mamat et al. (2012) provides insights into these aspects by detailing the compound's crystallization from a petroleum ether/ethyl acetate mixture (Mamat, Flemming, & Köckerling, 2012).
Chemical Properties Analysis
The chemical properties of 1-tert-Butyl-piperidin-4-one, including reactivity, stability, and interaction with other substances, have been explored through various synthesis and modification reactions. The work by Jona et al. (2009) exemplifies this by detailing the synthesis steps and conditions for producing nociceptin antagonist intermediates, showcasing the compound's versatility in chemical transformations (Jona et al., 2009).
Wissenschaftliche Forschungsanwendungen
Rolle bei der Arzneimittelentwicklung
Piperidine, einschließlich 1-tert-Butyl-piperidin-4-on, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Synthese von Piperidinderivaten
This compound kann in intra- und intermolekularen Reaktionen verwendet werden, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Biologische und pharmakologische Aktivität
Piperidine und ihre Derivate, einschließlich this compound, wurden auf ihre biologische und pharmakologische Aktivität untersucht . Dazu gehört die Entdeckung und biologische Bewertung von potenziellen Arzneimitteln, die den Piperidin-Rest enthalten .
Synthese von Arylureaderivaten
This compound wurde bei der Synthese von Arylureaderivaten von Aryloxy(1-phenylpropyl)alizyklischen Diaminen verwendet . Diese Verbindungen zeigten eine hohe antimikrobielle Aktivität und Selektivität gegenüber Säugetierzellen .
Synthese von 2,6-bis(2/4-hydroxyphenyl)piperidin-4-on-Derivaten
This compound kann bei der Eintopfsynthese von 2,6-bis(2/4-hydroxyphenyl)piperidin-4-on-Derivaten verwendet werden . Diese Verbindungen wurden unter Verwendung grünerer tief eutektischer Lösungsmittelmedien synthetisiert
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including “1-tert-Butyl-piperidin-4-one”, have significant potential in the field of drug discovery due to their wide range of biological activities . They are key components in the production of drugs and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological effects .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Eigenschaften
IUPAC Name |
1-tert-butylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPMJJGLSFUOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163383 | |
| Record name | 1-tert-Butyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1465-76-5 | |
| Record name | 1-tert-Butyl-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


